molecular formula C21H17FN2O4 B2578208 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896842-39-0

2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2578208
CAS No.: 896842-39-0
M. Wt: 380.375
InChI Key: OXPJBJDAESKWQN-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fluorophenyl group, a methoxypropyl side chain, and a chromeno-pyrimidine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, 3-methoxypropylamine, and appropriate chromone derivatives.

    Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with 3-methoxypropylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a chromone derivative under acidic or basic conditions to form the chromeno-pyrimidine core.

    Oxidation: The final step involves oxidation to introduce the dione functionality, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Hydrolysis: The methoxypropyl side chain can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or acids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-(2-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-(2-methylphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The presence of the fluorophenyl group in 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione imparts unique electronic properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-27-12-6-11-24-19(13-7-2-4-9-15(13)22)23-20-17(21(24)26)18(25)14-8-3-5-10-16(14)28-20/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPJBJDAESKWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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